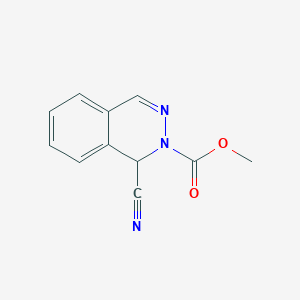
methyl 1-cyanophthalazine-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-cyanophthalazine-2(1H)-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a phthalazine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of methyl 1-cyanophthalazine-2(1H)-carboxylate is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. Methyl 1-cyanophthalazine-2(1H)-carboxylate may also exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been shown to exhibit biochemical and physiological effects. In one study, it was found to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress, in rat liver cells. It was also found to increase the levels of glutathione, an antioxidant enzyme, in the same cells. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-cyanophthalazine-2(1H)-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield using different methods. It has also been shown to exhibit potent biological activities, which make it a promising candidate for further research. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on methyl 1-cyanophthalazine-2(1H)-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of methyl 1-cyanophthalazine-2(1H)-carboxylate has been reported in several studies. One of the methods involves the reaction of 2,3-diaminophthalazine with methyl cyanoformate in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol, followed by reduction with sodium borohydride to obtain the intermediate, which is then reacted with methyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. In one study, it was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. In another study, it was shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C11H9N3O2 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
methyl 1-cyano-1H-phthalazine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)14-10(6-12)9-5-3-2-4-8(9)7-13-14/h2-5,7,10H,1H3 |
InChI-Schlüssel |
PHFPZOGOWKCDHT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
Kanonische SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)





![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)

